Eicosapentaenoic acid Ethyl ester D5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eicosapentaenoic acid Ethyl ester D5 is a deuterated form of Eicosapentaenoic Acid Ethyl Ester, an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is primarily used as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester by gas chromatography or liquid chromatography-mass spectrometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Ethyl Ester typically involves the transesterification of fish oil with ethanol. This process includes the extraction, refining, and ethanolysis of fish oil to produce high-purity Eicosapentaenoic Acid Ethyl Ester . Recent techniques such as simulated moving bed chromatography and countercurrent chromatography are also applied to enrich and purify the compound .

Industrial Production Methods: Industrial production of Eicosapentaenoic Acid Ethyl Ester involves large-scale transesterification processes, followed by purification steps to achieve high purity. The use of green technologies and environmentally friendly methods is emphasized to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Eicosapentaenoic acid Ethyl ester D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound. These products are used in further research and analysis to understand the compound’s properties and applications .

Aplicaciones Científicas De Investigación

Eicosapentaenoic acid Ethyl ester D5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester, aiding in the accurate measurement and analysis of this compound in various studies . Additionally, it is used in research related to cardiovascular health, lipid metabolism, and the development of therapeutic agents for hypertriglyceridemia .

Mecanismo De Acción

The mechanism of action of Eicosapentaenoic acid Ethyl ester D5 involves several pathways, including increased beta-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These mechanisms contribute to its effects on lipid metabolism and cardiovascular health.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Eicosapentaenoic acid Ethyl ester D5 include Eicosapentaenoic Acid Ethyl Ester, Docosahexaenoic Acid Ethyl Ester, and Timnodonic Acid Ethyl Ester .

Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. This uniqueness makes it a valuable tool in scientific research and analysis .

Propiedades

IUPAC Name |

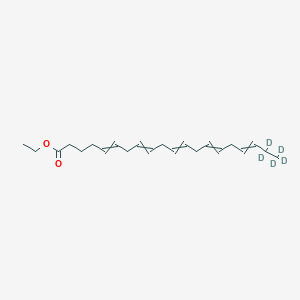

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.